Bienvenue dans la boutique en ligne BenchChem!

4,4-Bis(4-fluorophenyl)but-3-enoic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Design

4,4-Bis(4-fluorophenyl)but-3-enoic acid (CAS 51787-95-2) is a fluorinated, β,γ-unsaturated carboxylic acid belonging to the 4,4-diarylbut-3-enoic acid class. With a molecular formula of C16H12F2O2 and a molecular weight of 274.26 g/mol, its structure features a terminal carboxylic acid group and a geminal bis(4-fluorophenyl) substitution at the 4-position, which is further activated by the 3,4-olefin.

Molecular Formula C16H12F2O2
Molecular Weight 274.26 g/mol
CAS No. 51787-95-2
Cat. No. B8548811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(4-fluorophenyl)but-3-enoic acid
CAS51787-95-2
Molecular FormulaC16H12F2O2
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=CCC(=O)O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C16H12F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-9H,10H2,(H,19,20)
InChIKeyWRWOOALNRFCCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of 4,4-Bis(4-fluorophenyl)but-3-enoic Acid (CAS 51787-95-2) as a Differentiated Intermediate


4,4-Bis(4-fluorophenyl)but-3-enoic acid (CAS 51787-95-2) is a fluorinated, β,γ-unsaturated carboxylic acid belonging to the 4,4-diarylbut-3-enoic acid class [1]. With a molecular formula of C16H12F2O2 and a molecular weight of 274.26 g/mol, its structure features a terminal carboxylic acid group and a geminal bis(4-fluorophenyl) substitution at the 4-position, which is further activated by the 3,4-olefin . This unique architecture positions it as a critical, late-stage intermediate for constructing the 4,4-bis(4-fluorophenyl)butyl pharmacophore found in several high-value neuroleptic agents, distinguishing it from simpler, non-fluorinated or saturated analogs [2].

Technical Rationale: Why 4,4-Bis(4-fluorophenyl)but-3-enoic Acid Cannot Be Replaced by Common Analogs


Generic substitution of 4,4-bis(4-fluorophenyl)but-3-enoic acid with its saturated counterpart, 4,4-bis(4-fluorophenyl)butanoic acid, or mono-aryl butenoic acids is chemically invalid for specific synthetic applications. The saturated analog lacks the crucial 3,4-olefin required for the direct preparation of pharmacologically active olefin-containing analogs, such as Pimozide Olefin, forcing the user into additional, yield-reducing redox steps . Furthermore, the presence of two electron-withdrawing 4-fluorophenyl groups, compared to a single aryl ring, dramatically alters the lipophilicity and electronic properties. The target compound has a computed XLogP3-AA of 4.1, compared to 3.7 for its saturated analog [1][2]. This 0.4 log unit difference translates to a approximately 2.5-fold higher theoretical lipophilicity, which critically impacts reaction solubility, chromatographic behavior, and the pharmacokinetic properties of downstream products.

Quantitative Differentiation Guide for 4,4-Bis(4-fluorophenyl)but-3-enoic Acid Against Key Comparators


Enhanced Lipophilicity Compared to the Saturated 4,4-Bis(4-fluorophenyl)butanoic Acid

The target β,γ-unsaturated acid (CAS 51787-95-2) demonstrates superior lipophilicity versus its direct saturated analog. The computed partition coefficient (XLogP3-AA) for 4,4-bis(4-fluorophenyl)but-3-enoic acid is 4.1, while that for 4,4-bis(4-fluorophenyl)butanoic acid (CAS 132712-53-9) is 3.7 [1][2]. This higher LogP value is a direct consequence of the rigidifying 3,4-double bond and is a key parameter for optimizing blood-brain barrier penetration in CNS-targeted drug discovery programs.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Unique Reactivity Window as the Direct Precursor to Pimozide Olefin

The target compound is the designated, direct synthetic precursor for the olefin analog of Pimozide, a key pharmacologically active derivative. The synthesis of Pimozide Olefin (CAS 1347746-73-9) specifically leverages the intact 3,4-olefin of 4,4-bis(4-fluorophenyl)but-3-enoic acid . This is a synthetic step that is not feasible using the saturated 4,4-bis(4-fluorophenyl)butanoic acid without additional, costly redox manipulations to install the double bond.

Synthetic Chemistry Process Development Neuroleptic Synthesis

Distinct Physicochemical Profile versus Non-Fluorinated 4,4-Diphenylbut-3-enoic Acid

Introduction of fluorine significantly alters the physicochemical and potentially the metabolic profile. The target compound has a computed XLogP3-AA of 4.1 and exact mass of 274.08 Da. The non-fluorinated parent, 4,4-diphenylbut-3-enoic acid (predicted MW ~252.3 Da), would have a notably lower LogP and altered electronic surface potential [1]. Fluorination is a well-established strategy to modulate metabolic stability and target binding, though direct head-to-head stability data for this intermediate was not found in primary literature.

Physicochemical Characterization LogP Analysis Molecular Recognition

High-Impact Application Scenarios for 4,4-Bis(4-fluorophenyl)but-3-enoic Acid Based on Evidence


Synthesis of Pimozide Olefin and Related 4,4-Bis(4-fluorophenyl)but-3-enylamine Analogs

This compound is the unequivocal starting material for synthesizing the olefinic impurity or metabolite standard of Pimozide . A medicinal chemistry team procuring this intermediate can directly amidate or reduce the carboxylic acid to access the but-3-en-1-amine pharmacophore, avoiding the low-yielding Wittig or elimination reactions necessary when starting from the commercially common saturated butanoic acid. This application leverages the preserved 3,4-double bond, as identified in Section 3, Evidence Item 2.

CNS Drug Lead Optimization Requiring Precise Lipophilicity Tuning

For structure-activity relationship (SAR) studies focused on 4,4-diarylbutyl pharmacophores, the target compound provides a distinct lipophilicity profile (XLogP3 = 4.1) compared to the saturated analog (XLogP3 = 3.7) [1][2]. A computational chemist or medicinal chemist can rationally select this intermediate to increase the LogD of a lead series by approximately 0.4 units, a common strategy to enhance blood-brain barrier penetration, without introducing additional molecular weight or ring systems that could compromise ligand efficiency.

Process Chemistry Route Scouting for Neuroleptic APIs

An industrial process chemist evaluating convergent versus linear routes to Fluspirilene or Penfluridol analogs should investigate this compound [3]. While the final drugs contain a saturated butyl linker, using the unsaturated acid as a branch point could enable late-stage diversification or the preparation of specific oxidized metabolites. The quantitative LogP advantage (Evidence Item 1) can also simplify extraction and purification unit operations due to the compound's higher organic phase affinity.

Quote Request

Request a Quote for 4,4-Bis(4-fluorophenyl)but-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.